molecular formula C10H12N2O3 B1306256 N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide CAS No. 99068-59-4

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Cat. No.: B1306256
CAS No.: 99068-59-4
M. Wt: 208.21 g/mol
InChI Key: LJXBBVIIWHUUSY-UHFFFAOYSA-N
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Description

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of an amino group at the 7th position of the benzodioxin ring and an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For instance, nitration of the benzodioxin ring can be carried out using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs. It may exhibit antibacterial, antifungal, or anticancer activities.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxin ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol
  • (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide

Uniqueness

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability compared to other similar compounds. The specific substitution pattern on the benzodioxin ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXBBVIIWHUUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389823
Record name N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99068-59-4
Record name N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(7-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
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